molecular formula C16H31NO3 B13986673 Ethyl 4-(dipentylamino)-4-oxobutanoate CAS No. 7249-60-7

Ethyl 4-(dipentylamino)-4-oxobutanoate

Cat. No.: B13986673
CAS No.: 7249-60-7
M. Wt: 285.42 g/mol
InChI Key: PCCBJWJLYTUNAH-UHFFFAOYSA-N
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Description

Ethyl 4-(dipentylamino)-4-oxobutanoate is a γ-keto ester featuring a dipentylamino substituent at the 4-position of the butanoate backbone. This compound is part of a broader class of 4-oxobutanoate derivatives, which are characterized by their ester functional group and a ketone at the γ-position.

Properties

CAS No.

7249-60-7

Molecular Formula

C16H31NO3

Molecular Weight

285.42 g/mol

IUPAC Name

ethyl 4-(dipentylamino)-4-oxobutanoate

InChI

InChI=1S/C16H31NO3/c1-4-7-9-13-17(14-10-8-5-2)15(18)11-12-16(19)20-6-3/h4-14H2,1-3H3

InChI Key

PCCBJWJLYTUNAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCCC)C(=O)CCC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(dipentylamino)-4-oxobutanoate typically involves the esterification of 4-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The dipentylamino group is introduced through a nucleophilic substitution reaction, where dipentylamine reacts with the ester in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dipentylamino)-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dipentylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(dipentylamino)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(dipentylamino)-4-oxobutanoate involves its interaction with specific molecular targets. The dipentylamino group can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Diversity and Structural Features

The 4-oxobutanoate scaffold is highly versatile, accommodating diverse substituents that modulate physical, chemical, and biological properties. Key analogues are categorized below:

Aliphatic Amino Substituents
  • Ethyl 4-(diallylamino)-4-oxobutanoate (22): Features a diallylamino group, enabling ring-closing metathesis to form pyrrolidine derivatives. Yields 37% via column chromatography .
  • Ethyl 4-(diethylphosphono)-4-oxobutanoate: Incorporates a phosphonate group, enhancing electrophilicity and resistance to ester hydrolysis compared to amino-substituted analogues .
Aromatic and Heterocyclic Substituents
  • Ethyl 4-(indolin-1-yl)-4-oxobutanoate (3): The indole moiety may confer fluorescence or receptor-binding properties, as seen in similar heterocyclic derivatives .
  • Ethyl 4-(1-naphthyl)-4-oxobutanoate: A naphthalene substituent enhances aromaticity and π-π stacking interactions, relevant in materials science .
Halogenated and Electron-Modifying Substituents
  • Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate (ECB): Chlorine and methoxy groups alter electronic density, affecting solubility and reactivity in catalytic applications .
Alkyl Chain Variations
  • Alkyl 4-oxobutanoate derivatives of thymol: Optimal tyrosinase inhibition (IC50: 102.3–191.4 µM) is achieved with C3–C4 alkyl chains, suggesting that longer chains (e.g., dipentylamino) may reduce activity due to steric effects .

Physical and Chemical Properties

Compound Substituent Key Properties Yield/Purity Reference
Ethyl 4-(diallylamino)-4-oxobutanoate Diallylamino Colorless liquid; 37% yield via chromatography 37%
Ethyl 4-(indolin-1-yl)-4-oxobutanoate Indolin-1-yl Off-white solid; 27% yield 27%
Ethyl 4-(diethylphosphono)-4-oxobutanoate Diethylphosphono Hydrolysis-resistant; synthesized via Arbuzov reaction Not reported
Ethyl 4-(1-naphthyl)-4-oxobutanoate 1-Naphthyl High aromaticity; used in photophysical studies Not reported
Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate 2,4-Dichlorophenyl (3-keto) Altered tautomerism; molecular weight 275.13 g/mol Not reported

Reactivity and Stability

  • Ester Hydrolysis: Amino-substituted derivatives (e.g., dipentylamino) may exhibit slower hydrolysis compared to electron-deficient analogues (e.g., bromophenyl) due to steric protection of the ester group .
  • Metathesis Compatibility: Diallylamino-substituted esters undergo efficient ring-closing metathesis, whereas dipentylamino groups lack the necessary alkene functionality .

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